molecular formula C21H21FN2O2S2 B2966016 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 954672-00-5

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2966016
CAS No.: 954672-00-5
M. Wt: 416.53
InChI Key: CEUQRNXTKIHPON-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide is a complex organic compound with significant potential in various fields of scientific research. This compound boasts a unique structure, incorporating elements such as a dihydroisoquinoline moiety, a thiophene ring, and a fluorobenzenesulfonamide group. This structure endows the compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide involves multiple steps, beginning with the preparation of key intermediates. One common approach involves:

  • Formation of the dihydroisoquinoline: : Starting with commercially available isoquinoline, a series of reactions including hydrogenation and functionalization yield the dihydroisoquinoline intermediate.

  • Incorporation of the thiophene ring: : Through a cross-coupling reaction, such as the Suzuki or Stille coupling, thiophene derivatives are introduced to form the desired thiophene-substituted dihydroisoquinoline.

  • Attachment of the fluorobenzenesulfonamide group: : This final step typically involves a sulfonamide formation reaction, where the fluorobenzene sulfonyl chloride reacts with the amine functionality of the dihydroisoquinoline-thiophene intermediate under mild conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound follows a similar pathway but may involve optimized reaction conditions, catalysts, and purification methods to ensure higher yields and purity. Continuous flow synthesis and process intensification techniques are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the dihydroisoquinoline ring, leading to the formation of quinoline derivatives.

  • Reduction: : The compound is also amenable to reduction, particularly at the thiophene and dihydroisoquinoline rings, resulting in partially or fully hydrogenated products.

  • Substitution: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide can participate in various substitution reactions, including nucleophilic aromatic substitution at the fluorobenzene ring.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halides, nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions vary depending on the specific conditions but often include quinoline derivatives from oxidation, fully hydrogenated isoquinoline-thiophene compounds from reduction, and various substituted benzene sulfonamides from nucleophilic substitution.

Scientific Research Applications

Chemistry

  • Catalysis: : The compound's unique structure allows it to act as a ligand in transition metal catalysis, facilitating various organic transformations.

  • Material Science: : Its incorporation into polymeric materials enhances their electronic properties, making it useful in the development of organic semiconductors and conductive polymers.

Biology

  • Drug Development: : Its structural motifs are present in several bioactive compounds, leading to research into its potential as a pharmaceutical agent, particularly in targeting specific enzymes and receptors.

  • Biochemical Probes: : The compound is used in probing biological systems to study enzyme activity and protein interactions.

Medicine

  • Diagnostics: : Use in developing diagnostic tools, particularly in imaging techniques.

Industry

  • Chemical Manufacturing: : As an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

  • Electronic Industry: : Its application in creating novel organic electronic materials.

Mechanism of Action

Molecular Targets and Pathways

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide interacts with various molecular targets, including:

  • Enzyme Inhibition: : It can inhibit enzymes involved in metabolic pathways, such as kinases and proteases, through competitive or non-competitive binding.

  • Receptor Modulation: : The compound may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.

The precise mechanism involves the binding of the compound to its molecular target, causing a conformational change that either activates or inhibits the target's function.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-2-fluorobenzenesulfonamide: : Lacks the thiophene ring, resulting in different electronic properties.

  • N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-3-yl)ethyl)-2-fluorobenzenesulfonamide: : Contains a furan ring instead of thiophene, altering its reactivity.

  • N-(2-(isoquinolin-1(2H)-yl)ethyl)-2-fluorobenzenesulfonamide: : The fully aromatic isoquinoline changes its interaction with molecular targets.

Highlighting Its Uniqueness

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2-fluorobenzenesulfonamide stands out due to the combination of its unique structural elements, leading to distinct electronic, chemical, and biological properties that are not observed in its close analogs. This uniqueness makes it particularly valuable in research and industrial applications.

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its complex structure, coupled with its ability to undergo various chemical reactions and its interaction with molecular targets, makes it a compound of significant interest in scientific research

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c22-19-7-3-4-8-21(19)28(25,26)23-13-20(18-10-12-27-15-18)24-11-9-16-5-1-2-6-17(16)14-24/h1-8,10,12,15,20,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUQRNXTKIHPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=CC=C3F)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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